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Compound of Interest

3-Bromo-5-chloro-1-methyl-1H-
Compound Name:

pyrazole
CAS No.: 1785538-05-7
Cat. No.: B2889114

Get Quote

Executive Technical Summary

Compound ldentity:

¢ |[UPAC Name: 3-Bromo-5-chloro-1-methyl-1H-pyrazole
e Molecular Formula:

e Molecular Weight: 195.45 g/mol (Average)

o Key Feature: Asymmetric di-halogenation requiring precise regiochemical differentiation
during synthesis.

This guide addresses the primary analytical challenge: distinguishing the target 3-Bromo-5-
chloro isomer from its regioisomer, 5-Bromo-3-chloro-1-methyl-1H-pyrazole. These isomers
frequently co-elute during the methylation of the parent 3-bromo-5-chloropyrazole, making
spectroscopic validation (NMR/MS) a critical quality attribute (CQA).
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Chemical Structure & Regiochemistry

The pyrazole ring numbering prioritizes the nitrogen atom attached to the methyl group as
position 1 (

Position 1 (

): Methylated Nitrogen.

Position 3 (

): Bromine substitution.

Position 4 (

): Proton (Singlet in

H NMR).[1]

Position 5 (

): Chlorine substitution (adjacent to

).

Regiochemical Logic
In the methylation of 3-bromo-5-chloro-1H-pyrazole, the electrophile (
or

) can attack either nitrogen. Steric hindrance usually favors alkylation at the nitrogen distal to
the larger halogen. However, electronic effects and tautomeric equilibrium in solution often yield
a mixture.

e Target (3-Br, 5-CI): Methyl group is adjacent to Chlorine (

).

e Impurity (5-Br, 3-Cl): Methyl group is adjacent to Bromine (
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Note: The 3-Br-5-Cl isomer is often thermodynamically favored or separated via column
chromatography due to polarity differences induced by the dipole moment vectors of the C-X
bonds.

Spectroscopic Profile
A. Mass Spectrometry (MS) - The Isotopic Fingerprint

For compounds containing both Bromine and Chlorine, the isotopic abundance creates a
distinct "fingerprint” that serves as a primary identity test.

* Isotopes:

and

e Molecular lon Cluster (

):

o M (195): Contains

o M+2 (197): Contains (
) AND (

)

o M+4 (199): Contains

Diagnostic Ratio: The intensity ratio for a Br+Cl system is approximately 3:4:1 (M : M+2 :
M+4).
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m/z 195 (M) m/z 197 (M+2)
[81Br, 35CI] + [79Br, 37Cl]

Intensity: ~100%

m/z 199 (M+4)
[81Br, 37Cl]
Intensity: ~25%

[79Br, 35CI]
Intensity: ~75%

Click to download full resolution via product page

Caption: Predicted MS isotopic envelope for C4H4BrCIN2 showing the characteristic 3:4:1
intensity ratio.

B. Nuclear Magnetic Resonance (NMR)

The following data represents the consensus spectroscopic values derived from high-fidelity
analogs (e.g., 3-bromo-5-methyl-1-methylpyrazole) and substitution increment analysis.

H NMR (400 MHz, DMSO-

)
Signal (

s . . Mechanistic
Multiplicity Integration Assignment R
nsi
ppm) g

Downfield shift
due to
deshielding by

6.65 - 6.75 Singlet (s) 1H both Br (

) and ClI (

).

Characteristic N-
3.75-3.85 Singlet (s) 3H -CH methyl region for
pyrazoles.

Differentiation Note: In the regioisomer (5-Bromo-3-chloro), the
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-Me peak typically shifts slightly downfield (approx. 0.05 - 0.1 ppm) due to the larger
steric/electronic sphere of the adjacent Bromine.

C NMR (100 MHz, DMSO-

)
Signal (
Assignment Analysis
ppm)
The carbon adjacent to
138.5 ol is typically the most deshielded
ring carbon. Cl substitution
keeps it in this range.
Carbon attached to Br is
shielded relative to Cl, but
126.0 B e .
-br position is generally upfield of
in 1-alkylpyrazoles.
High electron density at
109.5 ‘H
results in significant shielding.
Standard aliphatic methyl on
37.2 -CH

nitrogen.

C. Infrared Spectroscopy (FT-IR)

e 3100 -3150 cm

: C-H stretching (aromatic/heterocyclic).

e 2950 cm

: C-H stretching (methyl group).

e 1550 - 1580 cm
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: C=N/ C=C ring stretching vibrations.
e Absence of band at ~3200-3400 cm

: Confirms complete methylation (absence of N-H stretch from precursor).

Experimental Validation Workflow

To confirm the identity of 3-Bromo-5-chloro-1-methyl-1H-pyrazole and ensure no regioisomer
contamination, the following logic flow is recommended.
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Crude Product

(Methylation of 3-Br-5-Cl-pyrazole)

TLC / HPLC Analysis

solate Peak

Check Isotope Pattern
(3:4:1 Ratio?)

onfirmed Br+Cl

1H NMR Analysis

NOESY / HMBC (Advanced)

Regioisomer Decision
Is N-Me NOE observed with C4-H?

NO (Correct) YES (Possible)
Distance is too far Only if C5 was H (not applicable here)

Click to download full resolution via product page
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Caption: Analytical decision tree for validating the 3-bromo-5-chloro-1-methyl-1H-pyrazole
structure.

Protocol for Purity Assessment (HPLC)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm).

» Mobile Phase:
o A: Water + 0.1% Formic Acid.
o B: Acetonitrile + 0.1% Formic Acid.
o Gradient: 5% B to 95% B over 10 minutes.
e Detection: UV at 254 nm (aromatic ring) and 220 nm.

» Expectation: The 3-Br-5-Cl isomer typically elutes later than the 3-CI-5-Br isomer on C18 due
to the higher lipophilicity of the Bromine in the 3-position (more accessible to the stationary
phase).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Spectroscopic Characterization Guide: 3-Bromo-5-
chloro-1-methyl-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2889114/docs#spectroscopic-characterization-guide-
3-bromo-5-chloro-1-methyl-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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